3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO4S and its molecular weight is 369.79. The purity is usually 95%.
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Scientific Research Applications
Building Blocks for Pharmaceutical Research
The compound and its related derivatives have been explored for their potential as building blocks in pharmaceutical research. For instance, the study by Masson and Schlosser (2005) discusses the use of aryne and furan derivatives to create naphthalene derivatives that could serve as novel building blocks. Their research highlights the potential of such compounds in developing pharmaceuticals with unique substituent patterns, indicating the broad applicability of sulfonamide derivatives in drug synthesis and development (Masson & Schlosser, 2005).
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer activities. A particular focus has been on their ability to bind to DNA and induce apoptosis or autophagy in cancer cells. For example, González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and evaluated their DNA binding, cleavage, genotoxicity, and anticancer activities. Their findings suggest that the sulfonamide derivative plays a crucial role in the interaction with DNA and the subsequent anticancer effects, offering insights into designing new cancer therapies (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition
Research has also delved into the role of sulfonamide derivatives as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Sapegin et al. (2018) reported the synthesis of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, which are relevant to therapeutic applications, including glaucoma treatment and diuretics. Their work underscores the potential of sulfonamide derivatives in developing new inhibitors with improved specificity and potency (Sapegin et al., 2018).
Synthesis and Characterization of Heterocyclic Compounds
The compound's derivatives have been synthesized and characterized for their structural and optical properties, which are crucial in developing pharmaceuticals and materials science. For example, Dvornikova et al. (2003) synthesized and conducted NMR studies on fluorosubstituted heterocycles, providing essential data for the development of new materials and drugs with specific electronic properties (Dvornikova et al., 2003).
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S/c17-13-9-11(5-6-14(13)18)24(20,21)19-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12,19H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYEQXPNNPOKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.